4-Bromo-3-fluoro-2-iodophenol 4-Bromo-3-fluoro-2-iodophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818294
InChI: InChI=1S/C6H3BrFIO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
SMILES: C1=CC(=C(C(=C1O)I)F)Br
Molecular Formula: C6H3BrFIO
Molecular Weight: 316.89 g/mol

4-Bromo-3-fluoro-2-iodophenol

CAS No.:

Cat. No.: VC13818294

Molecular Formula: C6H3BrFIO

Molecular Weight: 316.89 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-fluoro-2-iodophenol -

Specification

Molecular Formula C6H3BrFIO
Molecular Weight 316.89 g/mol
IUPAC Name 4-bromo-3-fluoro-2-iodophenol
Standard InChI InChI=1S/C6H3BrFIO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Standard InChI Key AWZDRXZXGAZORE-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1O)I)F)Br
Canonical SMILES C1=CC(=C(C(=C1O)I)F)Br

Introduction

4-Bromo-3-fluoro-2-iodophenol is an organic compound characterized by its unique structure, featuring a phenolic ring with three halogen substituents: bromine, fluorine, and iodine. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its distinct chemical properties and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 4-bromo-3-fluoro-2-iodophenol involves multi-step reactions starting from simpler aromatic compounds. Common methods include the use of microwave-assisted techniques to optimize yield and purity. This compound can undergo various chemical reactions typical for halogenated phenols, such as nucleophilic substitution and oxidation reactions.

Synthesis Methods

MethodDescription
Microwave-Assisted SynthesisReduces reaction times while maintaining high yields.
Traditional Organic SynthesisInvolves multiple steps with specific conditions for temperature, solvent, and catalysts.

Biological Activities and Applications

Research indicates that 4-bromo-3-fluoro-2-iodophenol exhibits potential biological activities, particularly in antimicrobial and anticancer contexts. The compound's unique structure and halogen substituents enhance its interaction with biological targets, influencing enzyme activity and cellular signaling pathways.

Potential Applications

FieldApplication
Medicinal ChemistryInvestigated for its potential in drug development due to its ability to interact with enzymes and receptors.
Materials ScienceUtilized in the synthesis of advanced materials due to its unique electronic properties.
PharmacologyExhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

4-Bromo-3-fluoro-2-iodophenol can be compared with other halogenated phenols based on their structural features and chemical properties. These comparisons highlight the importance of the substitution pattern on the phenolic ring in determining reactivity and biological activity.

Comparison Table

Compound NameMolecular FormulaUnique Features
3-Bromo-5-fluoro-2-iodophenolC₆H₃BrFIODifferent substitution pattern affecting reactivity.
4-Bromo-2-fluoro-3-iodophenolC₆H₃BrFIOVarying positions of halogens influencing properties.
2-Bromo-4-fluoro-5-iodophenolC₆H₃BrFIOUnique reactivity due to position-specific effects.

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